3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound characterized by a unique structure that integrates a phenylthio group, an azetidine ring, and an oxazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multiple steps, starting from the preparation of intermediate compounds that are sequentially combined under specific reaction conditions.
Step 1 Synthesis of Phenylthio Intermediate: The initial step often involves the reaction of a suitable starting material with a thiol compound to introduce the phenylthio group.
Reagents: Phenylthiol, suitable base (e.g., sodium hydride)
Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Step 2 Formation of Azetidine Ring: The intermediate from step 1 undergoes cyclization to form the azetidine ring.
Reagents: Cyclizing agent (e.g., triethylamine)
Conditions: Mild heating in an appropriate solvent (e.g., tetrahydrofuran, THF).
Step 3 Formation of Oxazolidine-2,4-Dione: The final step involves the formation of the oxazolidine-2,4-dione core through a condensation reaction.
Reagents: Specific condensing agent
Conditions: Reflux conditions in a solvent like toluene or chloroform.
Industrial Production Methods: On an industrial scale, the compound might be synthesized using optimized versions of these steps, with an emphasis on yield, purity, and cost-efficiency. Continuous flow techniques and catalytic processes can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is prone to various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to sulfone derivatives.
Reduction: Specific functional groups within the molecule can be reduced under controlled conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine and oxazolidine moieties.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution Reagents: Halogens, organometallic reagents
Major Products Formed: Depending on the reaction type, major products can include:
Sulfone derivatives (oxidation)
Reduced functional groups (reduction)
Substituted azetidine and oxazolidine products (substitution)
Scientific Research Applications
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a broad spectrum of applications:
Chemistry: Used as a building block in synthetic organic chemistry for the construction of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione varies depending on its application:
In Chemistry: Functions as an intermediate that facilitates the formation of desired products through its reactive sites.
In Biology and Medicine: May interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
3-(1-(3-Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione without the phenylthio group
Compounds with only an azetidine ring or oxazolidine core
Uniqueness: The presence of the phenylthio group provides distinctive reactivity and potential biological activity, making this compound particularly versatile for various applications.
In sum, 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is an exceptional compound with significant scientific interest due to its intricate structure and diverse applications.
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXWRKAWZRFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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